![molecular formula C17H22N8 B2450730 N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine CAS No. 2319848-99-0](/img/structure/B2450730.png)
N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine
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Overview
Description
N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine is a useful research compound. Its molecular formula is C17H22N8 and its molecular weight is 338.419. The purity is usually 95%.
BenchChem offers high-quality N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Triazole compounds, which are part of the structure of the compound , have been found to exhibit anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs .
Antimicrobial Activity
The compound has shown high antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory activity, suggesting its potential use in the treatment of conditions associated with inflammation .
Enzyme Inhibition
The compound has been found to act as an inhibitor for several enzymes, including RORγt, PHD-1, JAK1, and JAK2 . This suggests potential applications in the treatment of various diseases associated with these enzymes .
Treatment of Cardiovascular Disorders
The compound has been used in the treatment of cardiovascular disorders . This indicates its potential application in the development of new cardiovascular drugs.
Treatment of Type 2 Diabetes
The compound has been utilized in the treatment of type 2 diabetes , suggesting its potential use in the development of new antidiabetic drugs.
Treatment of Hyperproliferative Disorders
The compound has been used in the treatment of hyperproliferative disorders , indicating its potential application in the development of new drugs for these conditions.
Antitubercular Agents
Triazole compounds, which are part of the structure of the compound , have been found to exhibit antitubercular activity . This suggests that the compound could potentially be used in the development of new antitubercular drugs .
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures, such as triazolothiadiazines, have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
The hydrogen bond accepting and donating characteristics of the triazole and thiadiazine moieties in similar compounds make them a precise pharmacophore with a bioactive profile, as they can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds have been summarized . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability.
Result of Action
Similar compounds have been found to have diverse pharmacological activities, which can result in a wide range of molecular and cellular effects .
properties
IUPAC Name |
1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1H-imidazol-5-ylmethyl)-N-methylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-23(8-13-7-18-11-19-13)14-9-24(10-14)16-6-5-15-20-21-17(25(15)22-16)12-3-2-4-12/h5-7,11-12,14H,2-4,8-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIHCBCTDFXCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CN1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[(1H-imidazol-4-yl)methyl]-N-methylazetidin-3-amine |
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